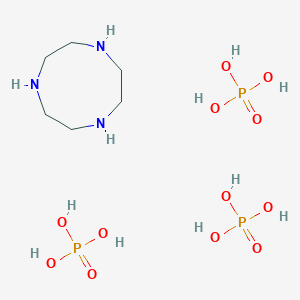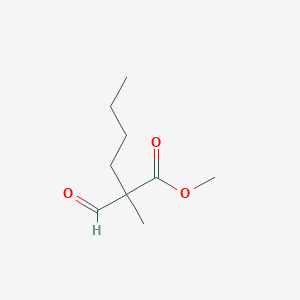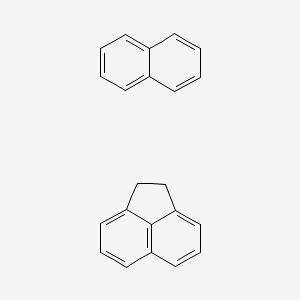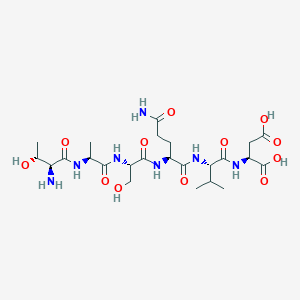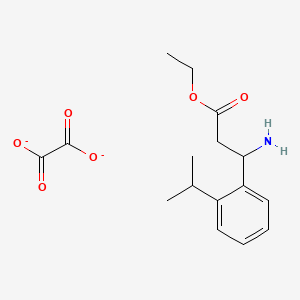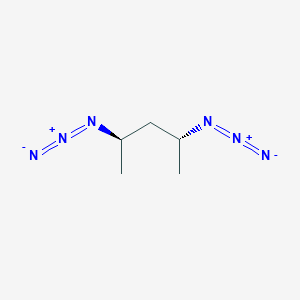
(2R,4R)-2,4-diazidopentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-2,4-diazidopentane is an organic compound characterized by the presence of two azido groups attached to a pentane backbone. This compound is of interest due to its potential applications in various fields, including organic synthesis and materials science. The azido groups make it a versatile intermediate for further chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-2,4-diazidopentane typically involves the azidation of a suitable precursor. One common method is the reaction of (2R,4R)-2,4-dibromopentane with sodium azide in an aprotic solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the substitution of bromine atoms with azido groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions
(2R,4R)-2,4-diazidopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Sodium Azide (NaN3):
Dimethylformamide (DMF): Common solvent for azidation reactions.
Lithium Aluminum Hydride (LiAlH4): Reducing agent for converting azides to amines.
Copper Catalysts: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of azido groups.
科学研究应用
(2R,4R)-2,4-diazidopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate for the synthesis of more complex molecules.
Materials Science: Utilized in the preparation of polymers and other materials with azido functionalities.
Bioconjugation: Employed in the modification of biomolecules through click chemistry, particularly in the formation of triazole linkages.
Medicinal Chemistry: Investigated for its potential in drug development, especially in the synthesis of bioactive compounds.
作用机制
The mechanism of action of (2R,4R)-2,4-diazidopentane largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido groups act as 1,3-dipoles that react with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.
相似化合物的比较
Similar Compounds
(2R,4R)-2,4-dibromopentane: A precursor used in the synthesis of (2R,4R)-2,4-diazidopentane.
(2R,4R)-2,4-diaminopentane: A compound formed by the reduction of this compound.
(2R,4R)-2,4-dihydroxypentane: Another structurally similar compound with hydroxyl groups instead of azido groups.
Uniqueness
The uniqueness of this compound lies in its azido functionalities, which provide a versatile platform for various chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science, offering pathways to a wide range of products that are not easily accessible through other compounds.
属性
CAS 编号 |
798568-75-9 |
|---|---|
分子式 |
C5H10N6 |
分子量 |
154.17 g/mol |
IUPAC 名称 |
(2R,4R)-2,4-diazidopentane |
InChI |
InChI=1S/C5H10N6/c1-4(8-10-6)3-5(2)9-11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1 |
InChI 键 |
AWJFANPWIBNSDY-RFZPGFLSSA-N |
手性 SMILES |
C[C@H](C[C@@H](C)N=[N+]=[N-])N=[N+]=[N-] |
规范 SMILES |
CC(CC(C)N=[N+]=[N-])N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
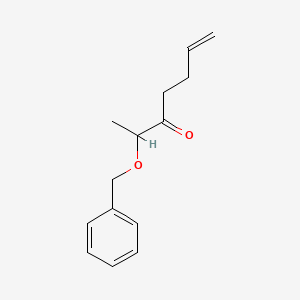
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
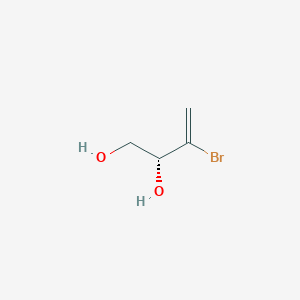
![[1,1'-Biphenyl]-4-sulfonamide, 4'-chloro-N-[8-(dimethylamino)-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepin-7-yl]-](/img/structure/B14224444.png)
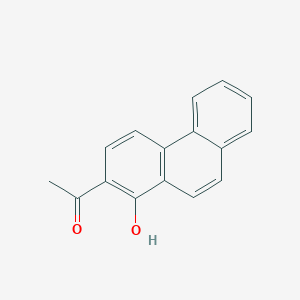

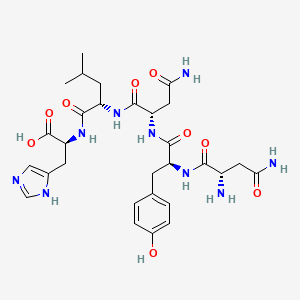
![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
